molecular formula C3H3N3O2S B13505554 5-Amino-1,2,3-thiadiazole-4-carboxylic acid

5-Amino-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B13505554
M. Wt: 145.14 g/mol
InChI Key: GLMGIPBAZOXMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of thiosemicarbazides with carboxylic acids. One common method includes the use of phosphorus oxychloride (POCl₃) as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Another approach involves the use of polyphosphoric acid or a mixture of phosphorus pentoxide and methanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-amino-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-aminothiadiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-6-9-2/h4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMGIPBAZOXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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